

# Spectral Analysis of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name:	1-(Azidomethyl)-4-methoxybenzene
Cat. No.:	B1278375

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This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(azidomethyl)-4-methoxybenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **1-(azidomethyl)-4-methoxybenzene**.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	7.28	Doublet	8.6	Ar-H (2H)
6.95	Doublet	8.6		Ar-H (2H)
4.30	Singlet	-		$-\text{CH}_2\text{-N}_3$ (2H)
3.85	Singlet	-		$-\text{OCH}_3$ (3H)
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	159.6	-	-	Ar-C-OCH <sub>3</sub>
129.8	-	-		Ar-C-H
127.5	-	-		Ar-C-CH <sub>2</sub>
114.2	-	-		Ar-C-H
55.4	-	-		$-\text{OCH}_3$
54.7	-	-		$-\text{CH}_2\text{-N}_3$

Data sourced from a convergent formal [4+2] cycloaddition study.[\[1\]](#)

## Table 2: Predicted Infrared (IR) Absorption Data

While an experimental IR spectrum for **1-(azidomethyl)-4-methoxybenzene** is not readily available, the expected characteristic absorption bands are detailed below based on the functional groups present in the molecule.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Azide (-N <sub>3</sub> )	Asymmetric stretch	2170 - 2080	Strong
Symmetric stretch	~1330	Medium	
Aromatic C-H	Stretch	3100 - 3000	Medium
Aliphatic C-H (-CH <sub>2</sub> - and -CH <sub>3</sub> )	Stretch	3000 - 2850	Medium
Aromatic C=C	Stretch	1600 - 1585 and 1500 - 1400	Medium
Ether (Ar-O-CH <sub>3</sub> )	Asymmetric C-O-C stretch	1275 - 1200	Strong
Symmetric C-O-C stretch	1075 - 1020	Medium	
p-Disubstituted Benzene	C-H out-of-plane bend	860 - 780	Strong

Expected ranges are based on established characteristic infrared absorption frequencies for organic functional groups.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	164.0818	164.0828

Data obtained via Electrospray Ionization (ESI).[\[1\]](#)

## Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (for  $^1\text{H}$ ) and 100 MHz (for  $^{13}\text{C}$ ) NMR spectrometer.

Procedure:

- Sample Preparation: A small amount of **1-(azidomethyl)-4-methoxybenzene** (a colorless liquid) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition: The proton NMR spectrum is acquired at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition: The carbon-13 NMR spectrum is acquired at 100 MHz. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure for a Liquid Sample:

- Sample Preparation: A drop of the neat liquid sample, **1-(azidomethyl)-4-methoxybenzene**, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

## High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

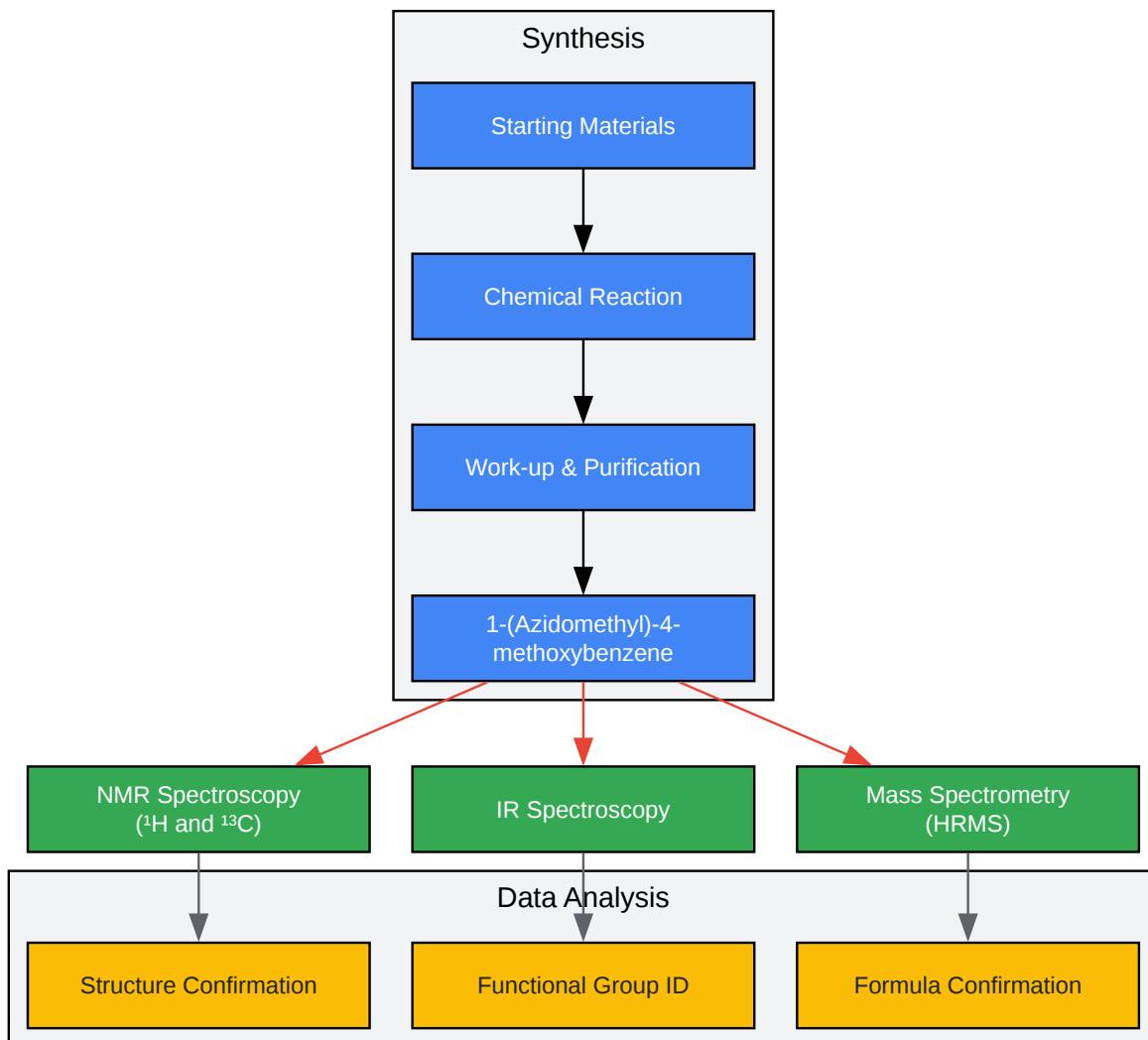
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

**Procedure:**

- Sample Preparation: A dilute solution of **1-(azidomethyl)-4-methoxybenzene** is prepared in a suitable solvent such as acetonitrile or methanol.
- Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules  $[M+H]^+$ .
- Mass Analysis: The ions are then guided into the mass analyzer, and their mass-to-charge ratio ( $m/z$ ) is measured with high accuracy.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **1-(azidomethyl)-4-methoxybenzene**.



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